Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Description
Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic morpholine derivative featuring a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core. This scaffold is synthesized from 4R-hydroxy-l-proline, a chiral starting material, enabling the introduction of constrained γ-amino acid analogs.
Properties
IUPAC Name |
cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-11(15-9-3-1-2-4-9)12-6-10-5-8(12)7-14-10/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJCLSPSABKUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of a library of bridged aza-bicyclic structures . Another approach involves the use of 4R-hydroxy-l-proline as a starting material, which undergoes a series of reactions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for yield and purity. The palladium-catalyzed reactions are particularly suitable for industrial applications due to their efficiency and the ability to handle a wide range of substrates .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex organic compound that features a bicyclic structure containing both oxygen and nitrogen atoms. It has garnered interest in scientific research due to its unique structural and functional group combination.
Scientific Research Applications
This compound serves as a versatile building block in chemistry for synthesizing complex organic molecules, including backbone-constrained γ-amino acid analogues. Its unique structure also makes it a valuable tool for studying biological processes and interactions at the molecular level. Moreover, this compound can be employed in developing new materials with unique properties, such as enhanced stability or reactivity, which is of interest in various industries.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can introduce additional functional groups, while reduction reactions can modify the bicyclic structure and alter its chemical properties. Substitution reactions, especially nucleophilic substitutions, allow for introducing different substituents onto the bicyclic framework. Common reagents for these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution. The products of these reactions depend on the specific reagents and conditions used, with oxidation potentially yielding oxygenated derivatives and substitution reactions producing various substituted bicyclic compounds.
Palladium-Catalyzed 1,2-Aminoacyloxylation
A common synthetic route for preparing oxygenated 2-azabicyclo[2.2.1]heptanes involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This method is efficient and can handle a broad array of substrates, making it suitable for industrial applications and scalable synthetic routes . The products can be further functionalized to construct a library of bridged aza-bicyclic structures .
Synthesis of C-3 Disubstituted 2-Oxa-5-azabicyclo[2.2.1]heptanes
A versatile synthetic approach exists for C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4 R-hydroxy-l-proline as a chiron . Attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) . Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls led to backbone-constrained analogues of the U.S. Food and Drug Administration-approved drugs baclofen and pregabalin .
Potential Therapeutic Applications
Mechanism of Action
The mechanism by which Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. For example, the compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways . The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
tert-Butyl Esters
Example Compound : tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 127708-09-2)
- Molecular Formula: C10H17NO3
- Molecular Weight : 199.25
- Purity : ≥97–98% (industrial grade)
- Key Features :
- Comparison :
- Solubility : Lower than cyclopentyl ester due to tert-butyl hydrophobicity.
- Synthetic Utility : Preferred for intermediate protection-deprotection strategies.
Variant : (1S,4S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 848488-70-0)
Benzyl Esters
Example Compound : Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 787640-37-3)
- Molecular Formula: C13H15NO3
- Molecular Weight : 233.27
- Crystallography :
- Comparison: Aromaticity: Benzyl group enables π-π stacking, influencing solid-state packing. Stability: Susceptible to hydrogenolysis, unlike cyclopentyl or tert-butyl esters.
Oxalate Salt
Example Compound : 2-Oxa-5-azabicyclo[2.2.1]heptane oxalate (CAS 1434126-91-6)
- Molecular Formula: C7H11NO5
- Molecular Weight : 189.17
- Features: Oxalate counterion enhances aqueous solubility and acidity. Potential for salt formation to modulate pharmacokinetics .
Pharmacologically Relevant Bicyclic Compounds
Example : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., cephalosporin analogs)
- Key Differences :
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Feature(s) | Purity | Supplier Examples |
|---|---|---|---|---|---|---|
| Cyclopentyl ester (Target Compound) | C11H17NO3 | 215.26 | Not explicitly provided | GABA-mimetic scaffold, cyclopentyl ester | N/A | N/A |
| tert-Butyl ester | C10H17NO3 | 199.25 | 127708-09-2 | High stability, industrial-scale availability | ≥97% | Aladdin, CymitQuimica |
| (1S,4S)-tert-Butyl 3-oxo variant | C10H15NO4 | 213.23 | 848488-70-0 | 3-Ketone modification | ≥97% | BLD Pharm Ltd. |
| Benzyl ester | C13H15NO3 | 233.27 | 787640-37-3 | Aromatic ester, crystallographic utility | ≥95% | Shanghai Wet One |
| Oxalate salt | C7H11NO5 | 189.17 | 1434126-91-6 | Enhanced solubility via salt formation | N/A | ChemBK |
Stability and Handling
Biological Activity
Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound notable for its unique combination of functional groups, which positions it as a valuable subject in biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
This compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 1862153-73-8 |
Synthesis
The synthesis of this compound typically involves palladium-catalyzed reactions, particularly the 1,2-aminoacyloxylation of cyclopentenes. This method allows for the efficient construction of the bicyclic structure while enabling further functionalization to create diverse derivatives .
This compound acts primarily through interactions with specific receptors and enzymes, modulating their activity and influencing various biochemical pathways. Its structural similarity to GABA analogs suggests potential activity at GABA receptors, which are crucial for neurotransmission and muscle relaxation .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuropharmacology : Research indicates that derivatives of this compound exhibit effects similar to established GABA analogs like baclofen and pregabalin, which are used to treat conditions such as epilepsy and neuropathic pain .
- Synthetic Applications : The compound serves as a versatile building block for synthesizing γ-amino acid analogues, contributing to the development of new drugs targeting neurological disorders .
- Potential in Neurological Treatments : Investigations into non-hallucinogenic compounds derived from similar structures have shown promise in treating neurodegenerative diseases by enhancing synaptic connectivity and plasticity .
Comparative Analysis
This compound can be compared with other related compounds based on their structural features and biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Baclofen | GABA analogue | Muscle relaxant; treats spasticity |
| Pregabalin | GABA analogue | Treats neuropathic pain |
| **Cyclopentyl 2-Oxa... | Bicyclic structure with carboxylate | Potential modulator of GABA receptors |
Q & A
Q. What are the established synthetic routes for Cyclopentyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?
The compound is synthesized via a six-step protocol starting from trans-4-hydroxy-L-proline. Key steps include:
- N-Cbz protection of the amino group using benzyl chloroformate (91% yield).
- Esterification with SOCl₂/MeOH (96% yield) to avoid toxic diazomethane.
- Tosylation under optimized conditions (Et₃N, DMAP, 93% yield).
- Reduction of the ester to alcohol using NaBH₄ (100% yield).
- Cyclization with NaOMe/MeOH (86% yield) and deprotection via catalytic hydrogenation (100% yield). This method achieves a 70% total yield , outperforming earlier routes (e.g., Portoghese’s 59% yield over seven steps) .
Q. How is the crystal structure of this compound determined?
X-ray crystallography using SHELX software (SHELXS97/SHELXL97) reveals:
- Monoclinic P2₁ space group with unit cell parameters: a = 11.212 Å, b = 8.894 Å, c = 12.258 Å, β = 105.35°.
- Two independent molecules per asymmetric unit with distinct C–O–C–C torsion angles (155.5° vs. 178.6°).
- 3D network stabilization via C–H⋯O interactions. The refinement achieved R = 0.027 , validating structural accuracy .
Q. What are the best practices for handling and storing this compound?
- Solubility : Dissolve in DMSO (10 mM stock) with sonication/37°C heating.
- Storage : Aliquot and store at -80°C (6 months) or -20°C (1 month) to prevent freeze-thaw degradation.
- In vivo formulations : Use DMSO/PEG300/Tween 80/saline mixtures, ensuring sequential solvent addition to maintain clarity .
Advanced Research Questions
Q. How can reaction conditions be optimized for tosylate formation during synthesis?
A comparative study (Table 1 in ) shows:
Q. What strategies enable functional diversity in bicyclic morpholine derivatives?
- C-3 functionalization : Attach alkyl/aryl groups via acetic acid coupling to mimic γ-aminobutyric acid (GABA) frameworks.
- Stereochemical control : Utilize 4R-hydroxy-L-proline as a chiral building block to constrain backbone conformations.
- Derivatization : Synthesize analogues of FDA-approved drugs (e.g., baclofen, pregabalin) by varying substituents .
Q. How do conformational differences in the crystal structure affect molecular interactions?
- Torsional variance : The 23.1° difference in terminal phenyl group orientation (due to C–O–C–C angles) alters intermolecular packing .
- Hydrogen-bond networks : C–H⋯O interactions (2.6–2.8 Å) create distinct 3D frameworks, influencing solubility and crystallinity .
Data Contradiction Analysis
- Synthesis yields : Portoghese’s method (59% over seven steps) vs. the improved protocol (70% over six steps) highlights trade-offs between step count and deprotection efficiency .
- Solubility vs. stability : While DMSO enhances solubility, prolonged storage at -20°C risks degradation, necessitating aliquoting .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
